2-(5-amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol
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Overview
Description
2-(5-amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group at the 5-position and a bromo group at the 4-position of the pyrazole ring, along with an ethan-1-ol moiety attached to the nitrogen atom at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-bromo-3,5-diaminopyrazole with ethylene oxide under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of 2-(5-amino-1H-pyrazol-1-yl)ethan-1-ol.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under mild conditions.
Major Products Formed
Oxidation: Formation of 2-(5-amino-4-bromo-1H-pyrazol-1-yl)ethanal or 2-(5-amino-4-bromo-1H-pyrazol-1-yl)ethanoic acid.
Reduction: Formation of 2-(5-amino-1H-pyrazol-1-yl)ethan-1-ol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(5-amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and bromo groups on the pyrazole ring allow it to form hydrogen bonds and halogen bonds with target proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-amino-1H-pyrazol-1-yl)ethan-1-ol: Lacks the bromo group, which may affect its reactivity and biological activity.
2-(4-bromo-1H-pyrazol-1-yl)ethan-1-ol: Lacks the amino group, which may influence its ability to form hydrogen bonds.
2-(5-amino-4-chloro-1H-pyrazol-1-yl)ethan-1-ol: Contains a chloro group instead of a bromo group, which may alter its chemical properties and reactivity.
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-(5-amino-4-bromopyrazol-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O/c6-4-3-8-9(1-2-10)5(4)7/h3,10H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZVEHIAYXXIFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Br)N)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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